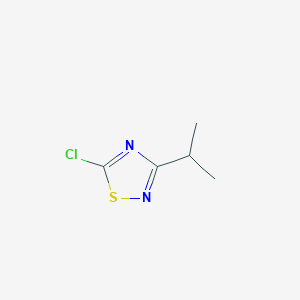

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole

Description

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at the 5-position and an isopropyl group (propan-2-yl) at the 3-position. The 1,2,4-thiadiazole scaffold is known for its versatility in medicinal and agrochemical applications due to its electronic and steric tunability .

Properties

IUPAC Name |

5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBVSQNEHPVFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512112 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51302-12-6 | |

| Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with chloroacetone in the presence of a base, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Biological Activities

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole and its derivatives have demonstrated a range of biological activities:

- Anticancer Activity : Thiadiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown promising results in inhibiting the growth of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The incorporation of substituents such as piperazine has been linked to enhanced antitumor activity due to improved lipophilicity and membrane permeability .

- Antimicrobial Properties : Research indicates that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. For example, studies have shown that certain 1,3,4-thiadiazole compounds exhibit effective antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Anticonvulsant Effects : Some derivatives of thiadiazoles have been evaluated for their anticonvulsant activity. Compounds synthesized with specific substituents showed promising results in reducing seizure activity in animal models .

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical reactions that enhance their biological efficacy:

- Hybridization Strategies : The integration of different pharmacophores through hybridization has been explored to improve the anticancer potential of thiadiazole derivatives. For instance, combining thiadiazoles with piperazine or other heterocycles has resulted in compounds with enhanced bioactivity .

- Structure-Activity Relationship Studies : Researchers have conducted extensive studies to understand the relationship between the chemical structure of thiadiazole derivatives and their biological activity. Modifications at specific positions on the thiadiazole ring can lead to significant changes in potency and selectivity against cancer cell lines .

Potential Therapeutic Uses

The diverse biological activities exhibited by this compound derivatives suggest several potential therapeutic applications:

| Application | Description |

|---|---|

| Anticancer Agents | Targeting various cancer types through mechanisms like apoptosis induction |

| Antimicrobial Agents | Development of new antibiotics and antifungal treatments |

| Anticonvulsants | Potential use in treating epilepsy and other seizure disorders |

| Anti-inflammatory Drugs | Some derivatives may exhibit anti-inflammatory effects useful in chronic conditions |

Case Studies and Findings

Several studies highlight the efficacy of thiadiazole derivatives:

- A study published in Molecules reported the synthesis and evaluation of various 1,3,4-thiadiazole derivatives showing potent cytotoxicity against multiple cancer cell lines. The findings indicated that modifications at the 5-position significantly impacted the anticancer activity .

- Another research article detailed the synthesis of novel thiadiazole derivatives and their evaluation for anticonvulsant activity using established animal models. The results demonstrated that certain compounds exhibited significant anticonvulsant effects compared to standard drugs .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell growth and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents at the 3- and 5-positions of the 1,2,4-thiadiazole ring. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The isopropyl group in the target compound confers higher lipophilicity compared to polar groups like methoxymethyl or sulfanyl . This property may enhance membrane permeability but reduce aqueous solubility.

- Steric Effects : Bulky substituents like 2-chlorobenzyl or trifluoromethylphenyl may hinder binding to certain enzymes, whereas smaller groups (e.g., methylsulfanyl) allow for broader reactivity.

Physicochemical Properties

- Solubility : Methoxymethyl and sulfanyl groups improve aqueous solubility compared to alkyl/aryl groups .

- Stability : Electron-withdrawing substituents (e.g., Cl, CF₃) increase ring stability against hydrolysis .

- Thermal Properties : Melting/boiling points are influenced by molecular symmetry; branched groups like isopropyl may lower melting points due to reduced crystallinity.

Biological Activity

5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Thiadiazoles are a class of compounds known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. The specific compound this compound has garnered attention for its potential in various biomedical applications.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with chlorinated alkyl groups. For instance, the chlorination of 3-(propan-2-yl)-1,2,4-thiadiazole can yield the desired compound through nucleophilic substitution reactions.

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazoles against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 80% | |

| Escherichia coli | 76% | |

| Candida albicans | 70% |

3.2 Anticancer Activity

The anticancer potential of thiadiazoles has also been extensively studied. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values for these compounds suggest significant activity:

The presence of substituents such as piperazine or piperidine in the structural framework has been noted to enhance the anticancer activity of these compounds .

3.3 Anti-inflammatory and Other Activities

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in various models . Additionally, studies indicate potential anticonvulsant effects that warrant further investigation.

4. Case Studies

Several studies have highlighted the biological efficacy of thiadiazoles:

- Antimicrobial Study : A series of novel thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency .

- Cytotoxicity Assessment : A recent study demonstrated that certain thiadiazole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin against specific cancer cell lines .

5. Conclusion

The compound this compound shows promising biological activity across various domains including antimicrobial and anticancer effects. Continued research into its mechanisms of action and structural optimization could lead to the development of effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.